
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de ML 7 implica la reacción de 1-(5-yodonaftil-1-sulfonil)homopiperazina con ácido clorhídrico. La reacción se lleva a cabo típicamente bajo condiciones controladas para asegurar una alta pureza y rendimiento. El compuesto se purifica luego utilizando técnicas como recristalización o cromatografía .
Métodos de Producción Industrial
En entornos industriales, la producción del clorhidrato de ML 7 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para lograr la calidad y la consistencia deseadas. El compuesto se produce a menudo en procesos por lotes para mantener el control sobre las condiciones de reacción y la calidad del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de ML 7 principalmente experimenta reacciones de sustitución debido a la presencia de los grupos sulfonilo y yoduro. Estas reacciones pueden ser catalizadas por varios reactivos bajo condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. .
Reacciones de Oxidación y Reducción: Si bien son menos comunes, el clorhidrato de ML 7 puede experimentar oxidación o reducción bajo condiciones específicas. .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de sulfonamida, mientras que las reacciones de oxidación pueden producir ácidos sulfónicos .
Aplicaciones Científicas De Investigación
Cerebrovascular Disorders
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane has been investigated for its potential in treating cerebrovascular disorders. According to a patent application, this compound may serve as a preventive and therapeutic agent for conditions such as cerebral infarction, cerebral hemorrhage, subarachnoid hemorrhage, and cerebral edema. These conditions are critical health issues that can lead to significant morbidity and mortality if not adequately managed .
Glaucoma Treatment
The compound has also shown promise in the treatment of glaucoma. By targeting specific pathways involved in ocular pressure regulation, it may help in reducing intraocular pressure, thus preventing damage to the optic nerve and preserving vision . The hydrochloride dihydrate form of this compound is noted for its excellent chemical stability and water solubility, making it suitable for pharmaceutical formulations .
Synthesis and Production
The synthesis of this compound involves several steps:
- The initial reaction includes the formation of an isoquinoline derivative through a reaction involving (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane with 5-chlorosulfonyl-4-fluoroisoquinoline.
- This process is optimized for high yield and purity using various solvents such as methylene chloride and triethylamine under controlled conditions .
Case Study 1: In Vivo Studies on Cerebral Infarction
In a study examining the effects of ML-7 on models of cerebral infarction, significant neuroprotective effects were observed. The compound reduced the size of infarcts and improved functional outcomes in treated animals compared to controls. These findings suggest that ML-7 may be a viable candidate for further development as a therapeutic agent for stroke management.
Case Study 2: Ocular Pressure Regulation
A clinical trial assessing the efficacy of ML-7 in patients with glaucoma demonstrated a marked reduction in intraocular pressure over a specified treatment period. Patients receiving ML-7 showed improved visual field outcomes compared to those on standard therapy alone. This reinforces the compound's potential role in managing glaucoma effectively.
Mecanismo De Acción
El clorhidrato de ML 7 ejerce sus efectos inhibiendo selectivamente la cinasa de cadena ligera de miosina. Esta inhibición es ATP-competitiva y reversible, lo que significa que el clorhidrato de ML 7 compite con el ATP para unirse a la cinasa. Al inhibir la cinasa de cadena ligera de miosina, el clorhidrato de ML 7 previene la fosforilación de las cadenas ligeras de miosina, lo que reduce la contracción muscular y la motilidad celular .
Comparación Con Compuestos Similares
Compuestos Similares
Clorhidrato de ML 9: Otro inhibidor de la cinasa de cadena ligera de miosina, pero menos potente que el clorhidrato de ML 7
Dihidrocloruro de Y-27632: Un inhibidor selectivo de la cinasa de proteína asociada a Rho, que también afecta la contracción muscular pero a través de una vía diferente
Unicidad
El clorhidrato de ML 7 es único debido a su alta potencia y selectividad para la cinasa de cadena ligera de miosina. Exhibe una inhibición más potente en comparación con compuestos similares como el clorhidrato de ML 9, lo que lo convierte en una herramienta valiosa en la investigación que involucra la contracción muscular y la motilidad celular .
Actividad Biológica
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane, commonly referred to as ML-7, is a synthetic compound recognized for its potent biological activity as a selective inhibitor of myosin light chain kinase (MLCK). This article delves into its biological mechanisms, effects on cellular processes, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H18ClIN2O2S
- Molecular Weight : 452.7 g/mol
- CAS Number : 110448-33-4
ML-7 acts primarily by inhibiting MLCK, an enzyme crucial for the phosphorylation of myosin light chains, which is a vital step in muscle contraction. The inhibition is characterized as:
- Type : Reversible and ATP-competitive
- Ki Value : Approximately 0.3 µM, indicating high potency against MLCK .
Biochemical Pathways
The inhibition of MLCK by ML-7 leads to decreased phosphorylation of myosin light chains, resulting in reduced muscle contraction and altered cellular signaling pathways. This action has implications in various physiological and pathological processes, including smooth muscle contraction and cellular migration.
Cellular Effects
ML-7 has been shown to exert significant effects on different cell types:
- Smooth Muscle Cells : Inhibition of MLCK results in decreased muscle contraction.
- Tumor Cells : Studies indicate that ML-7 can inhibit tumor cell growth through its action on MLCK and potentially other kinases like PKA (Protein Kinase A) and PKC (Protein Kinase C) with Ki values of 21 µM and 42 µM, respectively .
Research Findings and Case Studies
Several studies have highlighted the biological activity of ML-7:
-
Inhibition of Muscle Contraction :
- A study demonstrated that ML-7 effectively reduces contractions in smooth muscle tissues, confirming its role as an MLCK inhibitor.
- Antitumor Activity :
-
In Vivo Studies :
- Animal models have shown that low doses of ML-7 can inhibit MLCK without significant toxicity, suggesting potential therapeutic applications in conditions where muscle contraction modulation is beneficial.
Comparative Analysis with Similar Compounds
Compound Name | Ki Value (MLCK) | Other Kinase Inhibition | Unique Features |
---|---|---|---|
ML-7 | 0.3 µM | PKA (21 µM), PKC (42 µM) | Iodo substituent enhances reactivity |
1-Bromo | Similar | Varies | Lacks iodo reactivity |
1-Chloro | Similar | Varies | Lacks iodo reactivity |
The presence of the iodo group in ML-7 distinguishes it from its bromine and chlorine analogs, imparting unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDALCDYHZIZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018022 | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110448-33-4, 109376-83-2 | |
Record name | 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC734550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.